5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile
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Overview
Description
5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile is a complex heterocyclic compound that features a pyrimidine moiety, which is known for its wide range of pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile typically involves multiple steps, including the formation of key intermediates through reactions such as Diels-Alder reactions and subsequent modifications . For instance, the oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine using 3-chloroperbenzoic acid in dichloromethane is one of the steps involved .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like 3-chloroperbenzoic acid.
Reduction: Typically involves hydrogenation reactions.
Substitution: Nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxide derivatives .
Scientific Research Applications
5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used in the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: Evaluated for its anti-fibrotic activities against hepatic stellate cells.
Medicine: Potential development as anti-fibrotic drugs.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the expression of collagen and hydroxyproline in cell culture, indicating its potential as an anti-fibrotic agent . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Used as CDK2 inhibitors in cancer treatment.
Properties
Molecular Formula |
C16H16N6 |
---|---|
Molecular Weight |
292.34 g/mol |
IUPAC Name |
5-(5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C16H16N6/c17-6-14-2-3-15(7-20-14)21-8-12-10-22(11-13(12)9-21)16-18-4-1-5-19-16/h1-5,7,12-13H,8-11H2 |
InChI Key |
VYKWSIZQAFRZCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1C3=CN=C(C=C3)C#N)C4=NC=CC=N4 |
Origin of Product |
United States |
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